

# (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate

## CAS number and identification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name:	(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate
Cat. No.:	B176378

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## (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate**, a chiral building block with applications in synthetic and medicinal chemistry. This document details its identification, key chemical data, a plausible synthetic pathway, and relevant analytical methods.

## Compound Identification

The primary identifier for **(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate** is its CAS number. It is important to distinguish between the free base and its common salt form.

Compound Name	CAS Number	Form
(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate hydrochloride	2305202-68-8[1]	Hydrochloride Salt
(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate	Not explicitly found	Free Base

## Molecular Information:

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub> (Free Base)	
Molecular Weight	157.21 g/mol (Free Base)	
Molecular Formula	C <sub>8</sub> H <sub>16</sub> CINO <sub>2</sub> (Hydrochloride Salt)	<a href="#">[1]</a>
Molecular Weight	193.67 g/mol (Hydrochloride Salt)	<a href="#">[1]</a>

## Physicochemical and Spectroscopic Data

Detailed experimental data for the specific (1R,2R) stereoisomer is not readily available in the public domain. The following tables provide data for the key starting material, ethyl 2-oxocyclopentanecarboxylate, and general data for related aminocyclopentanecarboxylate derivatives.

Table 2.1: Physicochemical Properties of Ethyl 2-oxocyclopentanecarboxylate (CAS: 611-10-9)

Property	Value
Appearance	Clear colorless to light yellow liquid
Boiling Point	102-104 °C at 11 mmHg
Density	1.054 g/mL at 25 °C
Refractive Index (n <sub>20/D</sub> )	1.452

Table 2.2: Spectroscopic Data for Ethyl 2-oxocyclopentanecarboxylate (CAS: 611-10-9)

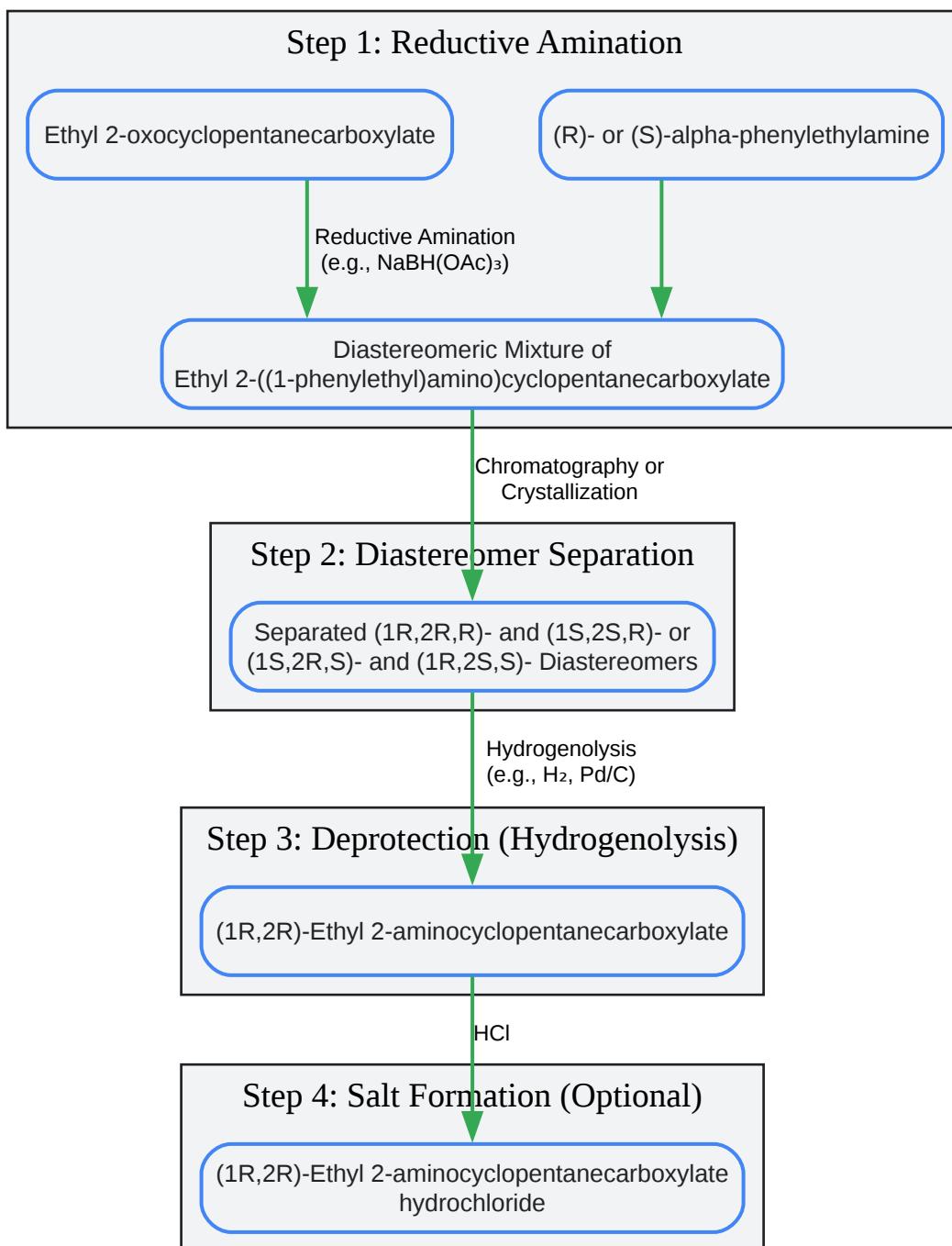
Spectroscopy Type	Key Features
<sup>1</sup> H NMR	Data available in public databases such as SpectraBase.[2][3]
<sup>13</sup> C NMR	Data available in public databases such as SpectraBase.[2]
Mass Spectrometry	Electron ionization mass spectra are available in the NIST WebBook.[4][5]
FTIR	Spectra available in public databases.[2]

Note: Specific spectral data for **(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate** is not currently available in the searched literature. Researchers should perform their own analytical characterization upon synthesis.

## Experimental Protocols: Synthesis

A direct, detailed experimental protocol for the synthesis of **(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate** is not explicitly published. However, a scalable, stereoselective synthesis of all four stereoisomers of the parent amino acid, 2-aminocyclopentanecarboxylic acid (ACPC), has been described and can be adapted.[6][7] The key steps involve the reductive amination of ethyl 2-oxocyclopentanecarboxylate, followed by separation of the diastereomeric intermediates.

The following is a proposed synthetic workflow based on this literature.



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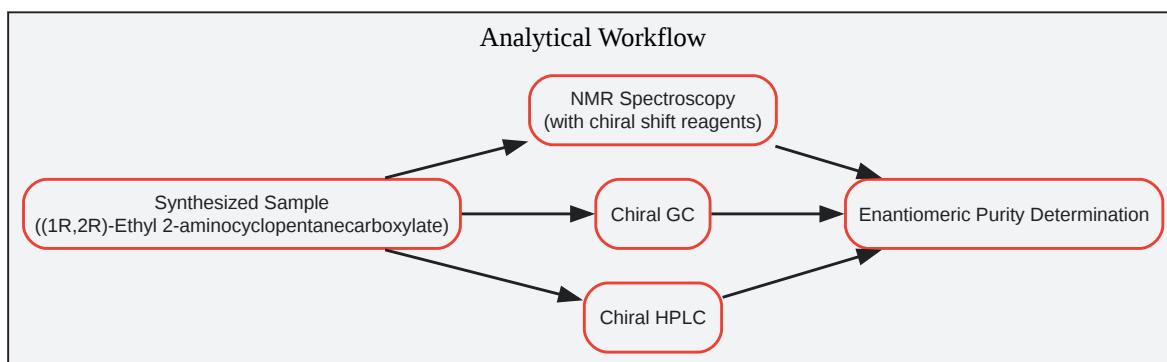
Caption: Proposed synthetic workflow for **(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate**.

Methodology Details:

- Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with a chiral amine, such as (R)- or (S)- $\alpha$ -phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride. This reaction produces a mixture of diastereomeric ethyl 2-((1-phenylethyl)amino)cyclopentanecarboxylates.[6]
- Diastereomer Separation: The resulting diastereomers can be separated using techniques such as column chromatography or fractional crystallization. The choice of the chiral amine in the previous step determines which pair of diastereomers is formed, allowing for the isolation of the precursor to the desired (1R,2R) product.[6]
- Deprotection: The separated diastereomer is subjected to hydrogenolysis to remove the  $\alpha$ -phenylethyl group. This is typically achieved using hydrogen gas and a palladium on carbon catalyst. This step yields the target free base, **(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate**.[6]
- Salt Formation (Optional): The free base can be converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.

## Analytical Methods for Chiral Purity

Ensuring the enantiomeric and diastereomeric purity of the final product is critical. The following analytical techniques are commonly employed for the separation and analysis of chiral amino acid esters and related compounds.



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Caption: Analytical workflow for determining the chiral purity of the target compound.

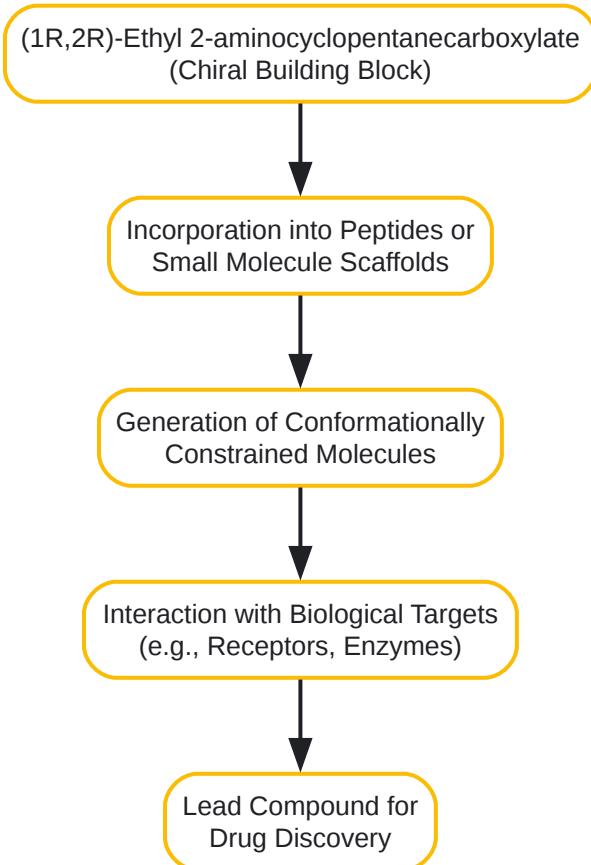
- Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers. Polysaccharide-based chiral stationary phases are often effective for the resolution of amino acid esters.
- Chiral Gas Chromatography (GC): Another powerful technique for enantiomeric separation, often requiring derivatization of the analyte.
- Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The use of chiral shift reagents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess by integrating the corresponding signals in the NMR spectrum.

## Applications in Research and Drug Development

While specific signaling pathways involving **(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate** are not documented, compounds of this class are valuable intermediates in several areas:

- Peptide Foldamer Chemistry: Constrained amino acids like 2-aminocyclopentanecarboxylic acid are used to create peptides with stable, predictable secondary structures (foldamers). These can mimic or inhibit biological interactions.[\[8\]](#)[\[9\]](#)
- Medicinal Chemistry: The rigid cyclopentane scaffold can be used to orient functional groups in a specific three-dimensional arrangement, which is crucial for optimizing drug-receptor interactions.
- Asymmetric Synthesis: It serves as a chiral building block for the synthesis of more complex molecules with defined stereochemistry.

The logical relationship for its application in drug development is outlined below.



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Caption: Role as a building block in drug discovery.

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